2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide
Description
This compound is a pyrazolo-pyridine derivative featuring a piperazine-linked acetamide moiety. Its structure integrates a bicyclic pyrazolo[4,3-c]pyridine core substituted with an isopropyl group at position 5, a phenyl group at position 2, and a 3-oxo functional group. The piperazine ring is acylated at the 7-position of the pyrazolo-pyridine system and further modified with an N-methylacetamide side chain.
Properties
IUPAC Name |
N-methyl-2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-16(2)28-13-18(22(31)27-11-9-26(10-12-27)15-20(30)24-3)21-19(14-28)23(32)29(25-21)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSQOIKTKHZGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application (2023/39) lists multiple 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or piperidine substituents . While these compounds share the piperazine moiety, they differ in their core heterocyclic systems. For example:
- Compound A : 4H-pyrido[1,2-a]pyrimidin-4-one with a piperazin-1-yl group at position 7 and a fluorophenyl substituent.
- Compound B : Similar scaffold but with a piperidin-4-yl group instead of piperazine.
Key Structural Differences :
| Feature | Target Compound | Patent Compound A |
|---|---|---|
| Core Heterocycle | Pyrazolo[4,3-c]pyridine | 4H-Pyrido[1,2-a]pyrimidin-4-one |
| Piperazine Modification | N-Methylacetamide side chain | Unmodified piperazine |
| Substitution at Position 5 | Isopropyl | Fluorophenyl |
The pyrazolo-pyridine core in the target compound may confer distinct electronic properties compared to the pyrimidinone system in patent compounds, influencing binding affinity and metabolic stability .
Functional Analogues in Therapeutic Context
A compound reported by the University of Hong Kong, 4((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, inhibits equilibrative nucleoside transporters (ENTs) . However, the target compound’s pyrazolo-pyridine core may enhance selectivity for kinase or protease targets over ENTs.
Pharmacological and Physicochemical Comparisons
Solubility and Stability
The presence of N-methylacetamide in the target compound likely improves aqueous solubility compared to unmodified piperazine derivatives, as acetamide groups enhance hydrogen-bonding capacity . In contrast, patent compounds with hydrophobic fluorophenyl groups (e.g., Compound A) may exhibit lower solubility in polar solvents like water or dimethyl sulfoxide (DMSO) .
Hypothetical Binding Affinities
While direct data on the target compound’s activity is unavailable, structural parallels suggest:
- Kinase Inhibition: Pyrazolo-pyridine cores are known to inhibit kinases (e.g., JAK2/STAT3 pathways). The isopropyl and phenyl groups may optimize hydrophobic pocket interactions.
- GPCR Modulation : Piperazine derivatives often target serotonin or dopamine receptors. The acetamide side chain could reduce off-target effects compared to bulkier substituents in patent compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
